molecular formula C7H6BrF2NO2 B13611455 methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate

methyl1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B13611455
M. Wt: 254.03 g/mol
InChI Key: UDIVLHNGOWEACL-UHFFFAOYSA-N
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Description

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring substituted with a bromodifluoromethyl group and a carboxylate ester, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the introduction of the bromodifluoromethyl group onto the pyrrole ring. One common method is the reaction of a pyrrole derivative with bromodifluoromethylating agents under controlled conditions. For example, the reaction of 1H-pyrrole-3-carboxylate with bromodifluoromethylating reagents such as bromodifluoromethyl sulfone in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. For example, palladium catalysts are often used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of substituted pyrrole derivatives, while coupling reactions can produce complex heterocyclic compounds.

Scientific Research Applications

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The exact molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromodifluoromethyl-substituted heterocycles and pyrrole derivatives. Examples include:

Uniqueness

Methyl 1-(bromodifluoromethyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern and the presence of both a bromodifluoromethyl group and a carboxylate ester

Properties

Molecular Formula

C7H6BrF2NO2

Molecular Weight

254.03 g/mol

IUPAC Name

methyl 1-[bromo(difluoro)methyl]pyrrole-3-carboxylate

InChI

InChI=1S/C7H6BrF2NO2/c1-13-6(12)5-2-3-11(4-5)7(8,9)10/h2-4H,1H3

InChI Key

UDIVLHNGOWEACL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C1)C(F)(F)Br

Origin of Product

United States

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